

Assessing Cooperativity in Ternary Complexes with E3 Ligase Ligands: A Comparative Guide

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The formation of a stable ternary complex, consisting of a target protein, an E3 ubiquitin ligase, and a heterobifunctional molecule like a Proteolysis Targeting Chimera (PROTAC), is a critical step in targeted protein degradation.[1][2][3][4] The efficiency of this process is significantly influenced by the cooperativity between the binding partners. This guide provides an objective comparison of methodologies to assess this cooperativity, supported by experimental data for researchers, scientists, and drug development professionals.

Understanding Cooperativity in Ternary Complexes

Cooperativity (denoted as α) is a measure of how the binding of one component of the ternary complex affects the affinity of the other.[1][3][5] It is defined as the ratio of the binding affinity of the E3 ligase to the PROTAC-target protein binary complex versus its affinity for the PROTAC alone.[1][3][5]

- Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the third protein, leading to a more stable ternary complex.[1][3][5]
- Negative Cooperativity (α < 1): The binding of one protein to the PROTAC hinders the binding of the other, resulting in a less stable ternary complex.[1][3][5]
- No Cooperativity ($\alpha = 1$): The binding events are independent of each other.[6]

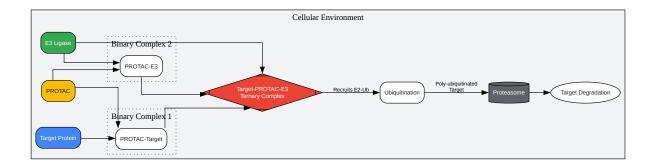
The stability of the ternary complex, influenced by cooperativity, is a key factor in the efficiency of subsequent ubiquitination and degradation of the target protein.[1][3]





Visualizing PROTAC-Induced Protein Degradation

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation, highlighting the formation of the key ternary complex.



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PROTAC-induced protein degradation pathway.

Comparative Analysis of PROTAC Cooperativity

The following table summarizes cooperativity data for several well-characterized PROTACs, showcasing the different E3 ligases they recruit and the experimental methods used to determine the cooperativity factor (α).



PROTAC	Target Protein	E3 Ligase Recruited	Cooperativi ty (α)	Measureme nt Method(s)	Reference
MZ1	BET Proteins (e.g., Brd4)	VHL	15	Isothermal Titration Calorimetry (ITC), 19F NMR	[6]
ACBI1	SMARCA2	VHL	26	Cellular Assays (e.g., NanoBRET)	[1][3]
PROTAC 1	SMARCA2	VHL	3.2	Cellular Assays (e.g., NanoBRET)	[1][3]
MZP-54	BET Proteins	VHL	< 1 (Negative)	19F NMR	[6]
MZP-55	BET Proteins	VHL	< 1 (Negative)	19F NMR	[6]
MZP-61	BET Proteins	VHL	< 1 (Negative)	19F NMR	[6]

Experimental Protocols for Assessing Cooperativity

A variety of biophysical techniques can be employed to measure the binding affinities of the binary and ternary complexes, which are then used to calculate the cooperativity factor.[2][6]

Isothermal Titration Calorimetry (ITC)

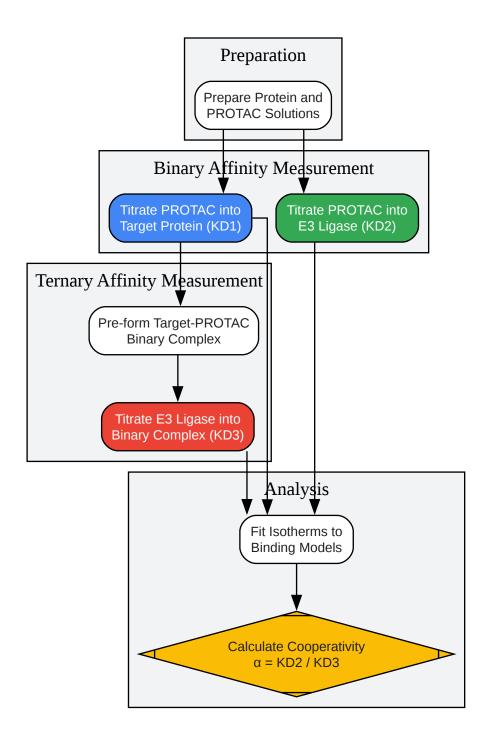
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.

Experimental Protocol:



- Sample Preparation: Prepare solutions of the target protein, the E3 ligase, and the PROTAC
 in a matched buffer. The concentrations should be carefully determined to be appropriate for
 the expected binding affinities.
- Binary Binding Experiments:
 - \circ Titrate the PROTAC into the target protein solution to determine the binding affinity (KD1) and enthalpy (Δ H1) of the first binary complex.
 - Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (KD2) and enthalpy (ΔH2) of the second binary complex.
- Ternary Complex Experiment: Titrate the E3 ligase into a solution containing a pre-formed binary complex of the target protein and the PROTAC.
- Data Analysis: The resulting thermograms are analyzed using fitting models to determine the binding affinity of the E3 ligase to the binary complex (KD3).
- Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binding affinities: α = KD2 / KD3.





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Workflow for ITC-based cooperativity assessment.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of kinetic parameters (kon and koff) and



binding affinities (KD).[6][7][8]

Experimental Protocol:

- Chip Preparation: Immobilize one of the proteins (e.g., the target protein) onto the SPR sensor chip.
- Binary Binding:
 - Inject a series of concentrations of the PROTAC over the chip surface to measure the binding to the immobilized target protein.
 - In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine the other binary affinity.
- Ternary Complex Formation: Inject a mixture of the PROTAC and the E3 ligase at varying concentrations over the chip with the immobilized target protein.
- Data Analysis: The sensorgrams are globally fitted to kinetic models to determine the association and dissociation rates for both binary and ternary complex formation.
- Cooperativity Calculation: Cooperativity can be calculated from the equilibrium dissociation constants (KD) derived from the kinetic data.

Fluorescence-Based Assays (FP and TR-FRET)

Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are solution-based assays that can be adapted for high-throughput screening.[6]

- FP Protocol: A fluorescently labeled ligand for one of the proteins is used. The formation of larger complexes upon addition of the other components leads to a slower tumbling rate and an increase in fluorescence polarization.
- TR-FRET Protocol: One protein is labeled with a donor fluorophore and the other with an acceptor. The formation of the ternary complex brings the fluorophores into proximity, resulting in an energy transfer that can be measured.

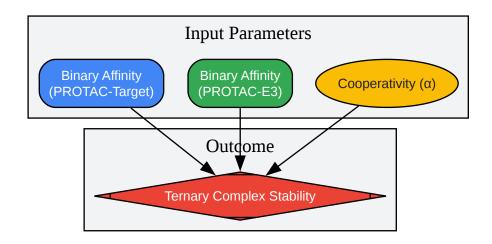


19F NMR Displacement Assay

This technique is particularly useful for PROTACs containing a fluorine atom.[6][9] A fluorine-containing "spy" molecule that binds to the E3 ligase is used, and its displacement by the PROTAC in the presence and absence of the target protein is monitored by 19F NMR.[6]

Logical Relationship in Ternary Complex Stability

The stability of the ternary complex is a function of the intrinsic binary binding affinities and the cooperativity factor.



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Factors influencing ternary complex stability.

Conclusion

Assessing the cooperativity of ternary complex formation is essential for the rational design of effective PROTACs. The choice of experimental method depends on factors such as the availability of materials, the required throughput, and the specific information desired (e.g., thermodynamic vs. kinetic data). By quantitatively comparing different PROTACs, researchers can gain valuable insights into the structure-activity relationships that govern ternary complex stability and, ultimately, the efficiency of targeted protein degradation.



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